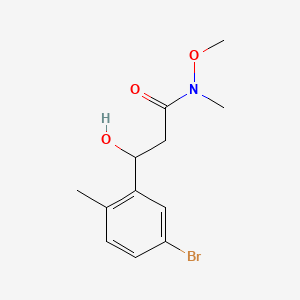
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a brominated aromatic ring, a hydroxyl group, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common method starts with the bromination of 2-methylphenol to form 5-bromo-2-methylphenol. This intermediate is then subjected to a series of reactions, including protection of the hydroxyl group, formation of the amide bond, and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3-(5-Bromo-2-methylphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: 3-(5-Substituted-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide.
Applications De Recherche Scientifique
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the brominated aromatic ring but lacks the amide and hydroxyl groups.
3-Hydroxy-N-methoxy-N-methylpropanamide: Lacks the brominated aromatic ring but contains the amide and hydroxyl groups.
Uniqueness
3-(5-Bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the combination of its brominated aromatic ring, hydroxyl group, and amide functional group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
3-(5-bromo-2-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO3/c1-8-4-5-9(13)6-10(8)11(15)7-12(16)14(2)17-3/h4-6,11,15H,7H2,1-3H3 |
Clé InChI |
PUQJOKVMSJQTBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Br)C(CC(=O)N(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















